molecular formula C22H32N4O2 B6051187 2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol

2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6051187
M. Wt: 384.5 g/mol
InChI Key: ODIRTPBJLMZIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrimidine ring, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol typically involves multiple steps

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a methoxyphenyl derivative and a suitable nitrile.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine compound.

    Ethanol Group Attachment: The final step involves the attachment of the ethanol group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can undergo reduction to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions lead to the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . This results in neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[2-(4-Methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, leading to a broad range of biological activities.

Properties

IUPAC Name

2-[4-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-17(2)14-26-10-9-25(16-20(26)8-11-27)15-18-12-23-22(24-13-18)19-4-6-21(28-3)7-5-19/h4-7,12-13,17,20,27H,8-11,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRTPBJLMZIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1CCO)CC2=CN=C(N=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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